molecular formula C9H12O B14008352 1,2,5,6,7,7a-hexahydro-4H-inden-4-one CAS No. 50785-10-9

1,2,5,6,7,7a-hexahydro-4H-inden-4-one

Cat. No.: B14008352
CAS No.: 50785-10-9
M. Wt: 136.19 g/mol
InChI Key: VHVLBZCVJBGAGR-UHFFFAOYSA-N
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Description

1,2,5,6,7,7a-Hexahydro-4H-inden-4-one is an organic compound with the molecular formula C9H12O. It is a cyclic ketone that belongs to the class of compounds known as indanones. This compound is characterized by its hexahydroindenone structure, which consists of a six-membered ring fused to a five-membered ring with a ketone functional group at the 4-position.

Preparation Methods

The synthesis of 1,2,5,6,7,7a-hexahydro-4H-inden-4-one can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of indanone derivatives. For example, indanone can be reacted with methyl ethyl ketone under acidic conditions to form a methyl ketone derivative. This intermediate is then subjected to catalytic hydrogenation using hydrogen gas and a suitable catalyst, such as palladium on carbon, to yield this compound .

Chemical Reactions Analysis

1,2,5,6,7,7a-Hexahydro-4H-inden-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of hexahydroindenol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2,5,6,7,7a-Hexahydro-4H-inden-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties

Mechanism of Action

The mechanism of action of 1,2,5,6,7,7a-hexahydro-4H-inden-4-one involves its interaction with specific molecular targets and pathways. The ketone group in the compound can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound’s cyclic structure allows it to interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,2,5,6,7,7a-Hexahydro-4H-inden-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and functional group, which confer distinct chemical properties and reactivity compared to its analogs.

Biological Activity

1,2,5,6,7,7a-Hexahydro-4H-inden-4-one is an organic compound with the molecular formula C9H12O. Its unique bicyclic structure and the presence of a ketone functional group at the fourth position make it a subject of interest in medicinal chemistry and organic synthesis. This article explores the biological activities associated with this compound, focusing on its antimicrobial and anti-inflammatory properties, as well as its potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound features a bicyclic framework that consists of a six-membered ring fused to a five-membered ring. This configuration contributes to its reactivity and potential biological interactions. Key properties include:

  • Molecular Formula : C9H12O
  • Molecular Weight : 140.19 g/mol
  • Functional Group : Ketone

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

  • Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

  • Research Findings : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in cultured cells.

Case Studies

  • Antimicrobial Activity Study : A recent study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial growth at specific concentrations.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of this compound using a lipopolysaccharide (LPS)-induced inflammation model. The findings suggested that treatment with the compound significantly decreased levels of TNF-alpha and IL-6 in treated cells compared to controls.
    Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
    Control150 ± 10200 ± 15
    Compound Treatment90 ± 8120 ± 10

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, potential interactions with various biological targets have been proposed:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with receptors involved in inflammatory responses or microbial defense mechanisms.

Properties

CAS No.

50785-10-9

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1,2,5,6,7,7a-hexahydroinden-4-one

InChI

InChI=1S/C9H12O/c10-9-6-2-4-7-3-1-5-8(7)9/h5,7H,1-4,6H2

InChI Key

VHVLBZCVJBGAGR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC=C2C(=O)C1

Origin of Product

United States

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